molecular formula C10H22NO4P B14666639 Diethyl 2-morpholinoethylphosphonate

Diethyl 2-morpholinoethylphosphonate

Cat. No.: B14666639
M. Wt: 251.26 g/mol
InChI Key: WYEYAULUMLBRBO-UHFFFAOYSA-N
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Description

Phosphonic acid, P-[2-(4-morpholinyl)ethyl]-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid group bonded to a 2-(4-morpholinyl)ethyl group and diethyl ester moieties. This compound is part of the broader class of phosphonates, which are known for their diverse applications in various fields such as agriculture, medicine, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, P-[2-(4-morpholinyl)ethyl]-, diethyl ester typically involves the Michaelis-Arbuzov reaction. This reaction entails the conversion of a trialkyl phosphite to a phosphonate ester using an alkyl halide. For instance, the reaction of trimethylphosphite with an appropriate alkyl halide under controlled conditions can yield the desired phosphonate ester .

Industrial Production Methods

Industrial production of phosphonates often employs large-scale Michaelis-Arbuzov reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. Additionally, the use of catalysts and microwave irradiation can further enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, P-[2-(4-morpholinyl)ethyl]-, diethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Phosphonic acid, P-[2-(4-morpholinyl)ethyl]-, diethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phosphonic acid, P-[2-(4-morpholinyl)ethyl]-, diethyl ester involves its interaction with specific molecular targets. The phosphonic acid group can mimic phosphate groups, allowing the compound to bind to enzymes and receptors involved in various biochemical pathways. This binding can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    Glyphosate: A widely used herbicide that also contains a phosphonic acid group.

    Ethephon: A plant growth regulator with a similar phosphonic acid structure.

    Bisphosphonates: Drugs used to treat osteoporosis, featuring two phosphonic acid groups.

Uniqueness

Phosphonic acid, P-[2-(4-morpholinyl)ethyl]-, diethyl ester is unique due to its specific structural features, including the 2-(4-morpholinyl)ethyl group and diethyl ester moieties. These structural elements confer distinct chemical and biological properties, making it suitable for specialized applications in research and industry .

Properties

Molecular Formula

C10H22NO4P

Molecular Weight

251.26 g/mol

IUPAC Name

4-(2-diethoxyphosphorylethyl)morpholine

InChI

InChI=1S/C10H22NO4P/c1-3-14-16(12,15-4-2)10-7-11-5-8-13-9-6-11/h3-10H2,1-2H3

InChI Key

WYEYAULUMLBRBO-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCN1CCOCC1)OCC

Origin of Product

United States

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